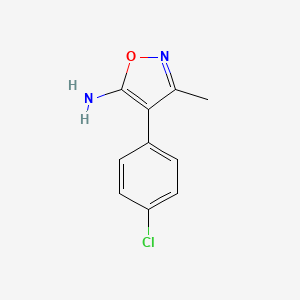

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine

Vue d'ensemble

Description

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 4-chlorophenyl group and the methyl group on the isoxazole ring imparts unique chemical and biological properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime, which is then cyclized with acetic anhydride to yield 4-(4-chlorophenyl)-3-methylisoxazole. The final step involves the amination of the isoxazole ring using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the development of drugs targeting neurological conditions, showcasing its importance in medicinal chemistry .

Case Study:

In a study focused on synthesizing novel isoxazole derivatives, researchers demonstrated that compounds similar to this compound exhibited significant anticancer activities against lung cancer cells. Among these derivatives, certain compounds showed excellent inhibitory activity comparable to established drugs like doxorubicin .

Agricultural Chemicals

Use in Agrochemicals:

The compound is employed in formulating herbicides and pesticides, contributing to enhanced crop protection while minimizing environmental impact. Its effectiveness in this area highlights its versatility beyond pharmaceutical applications .

Data Table: Applications in Agriculture

| Application Type | Compound Role | Environmental Impact |

|---|---|---|

| Herbicides | Active ingredient | Reduced chemical runoff |

| Pesticides | Formulation component | Targeted pest control |

Biochemical Research

Study of Biological Systems:

Researchers utilize this compound to explore its effects on biological systems. This research aids in understanding disease mechanisms and potential therapeutic pathways, making it valuable for biomedical studies .

Case Study:

A recent investigation into isoxazole derivatives revealed their immunoregulatory properties, indicating that compounds similar to this compound can modulate immune functions and enhance responses in animal models .

Material Science

Development of Advanced Materials:

The compound is being explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics .

Research Insights:

Studies indicate that the incorporation of isoxazole derivatives can improve the thermal stability and mechanical properties of polymeric materials, which could lead to innovations in material science applications.

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound serves as a standard reference material for various analytical techniques. This application ensures accuracy and reliability in chemical analysis and quality control processes .

Data Table: Analytical Applications

| Technique | Role of Compound | Purpose |

|---|---|---|

| High-performance liquid chromatography (HPLC) | Calibration standard | Ensure accuracy in quantification |

| Mass spectrometry | Reference material | Validate method reliability |

Mécanisme D'action

The mechanism of action of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chlorophenyl isocyanate: Another compound with a 4-chlorophenyl group, used in the preparation of isothiocyanates.

4-Chlorophenol: A simpler compound with a 4-chlorophenyl group, used as a precursor in various chemical reactions.

3-Methylisoxazole: A related isoxazole derivative without the 4-chlorophenyl group.

Uniqueness

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is unique due to the combination of the 4-chlorophenyl group and the methylisoxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Activité Biologique

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, a compound with significant pharmacological potential, has been the subject of various studies exploring its biological activity. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group and an isoxazole ring, which contribute to its unique biological properties. Its chemical formula is C10H9ClN2O, and it has a molecular weight of 208.64 g/mol.

The biological activity of this compound is primarily linked to its interaction with specific biochemical pathways:

- Target Pathways : The compound has been shown to interact with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This interaction leads to the inhibition of cell proliferation in certain cancer cell lines.

- Cellular Effects : In vitro studies indicate that this compound exhibits cytotoxic effects on cancer cells by inducing apoptosis. The compound's ability to inhibit topoisomerase enzymes further prevents DNA replication, contributing to its anticancer properties.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties:

- Inhibition of Tumor Growth : In various cancer cell lines, including breast and prostate cancer models, this compound has shown effective inhibition of tumor growth. For instance, studies reported IC50 values indicating potent antiproliferative effects at micromolar concentrations .

Immunomodulatory Effects

The compound also exhibits immunoregulatory properties:

- Lymphocyte Modulation : In vivo studies using mouse models revealed that the compound influences lymphocyte populations, increasing CD8+ T cells and regulatory T cells (CD4+ CD25+ Foxp3+) in response to immune challenges. This suggests a potential role in modulating immune responses .

Antimicrobial Activity

Preliminary investigations have indicated that this compound may possess antimicrobial properties:

- Bacterial and Fungal Inhibition : The compound has shown moderate activity against Gram-positive and Gram-negative bacteria as well as fungal strains. Minimum inhibitory concentration (MIC) values ranged from 5.64 µM to 137.43 µM against various pathogens .

Research Findings and Case Studies

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWNZTCXHWOFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585900 | |

| Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98947-25-2 | |

| Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.